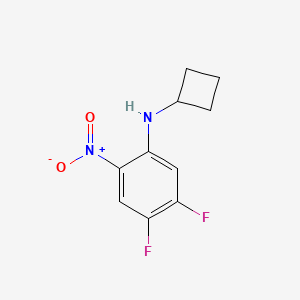
4-(9-Phenyl-9H-xanthen-9-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(9-Phenyl-9H-xanthen-9-yl)phenol is an organic compound that belongs to the xanthene family. Xanthenes are tricyclic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a xanthene core with a phenyl group and a phenol group attached to it, making it a unique and versatile compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Phenyl-9H-xanthen-9-yl)phenol can be achieved through a base-catalyzed nucleophilic aromatic substitution reaction. One common method involves the reaction between 9-phenyl-9H-xanthen-9-ol and 4-nitrophthalonitrile in the presence of dry potassium carbonate (K2CO3) in dry dimethylformamide (DMF) under a nitrogen atmosphere. The reaction typically takes place at room temperature over several days .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-(9-Phenyl-9H-xanthen-9-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can undergo reduction reactions to form hydroquinones.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and related derivatives.
Substitution: Halogenated xanthenes, aminated xanthenes, and thiolated xanthenes.
Wissenschaftliche Forschungsanwendungen
4-(9-Phenyl-9H-xanthen-9-yl)phenol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(9-Phenyl-9H-xanthen-9-yl)phenol is primarily related to its ability to interact with biological molecules through various pathways. The phenol group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function. Additionally, the xanthene core can participate in electron transfer reactions, making it useful in photodynamic therapy and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthones: Compounds with a similar xanthene core but different substituents.
Azaxanthones: Xanthone derivatives with nitrogen atoms in the aromatic rings.
Phthalocyanines: Macrocyclic compounds with a similar electronic structure and applications.
Uniqueness
4-(9-Phenyl-9H-xanthen-9-yl)phenol is unique due to its specific combination of a xanthene core with phenyl and phenol groups. This structure imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.
Eigenschaften
Molekularformel |
C25H18O2 |
|---|---|
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
4-(9-phenylxanthen-9-yl)phenol |
InChI |
InChI=1S/C25H18O2/c26-20-16-14-19(15-17-20)25(18-8-2-1-3-9-18)21-10-4-6-12-23(21)27-24-13-7-5-11-22(24)25/h1-17,26H |
InChI-Schlüssel |
VTMDHIUGWUEDHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)C5=CC=C(C=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B12829102.png)
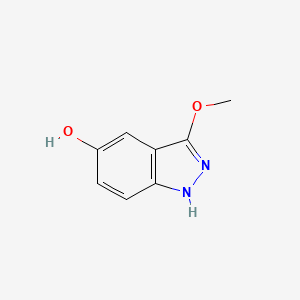

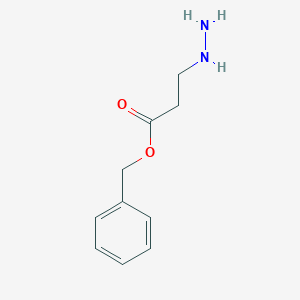
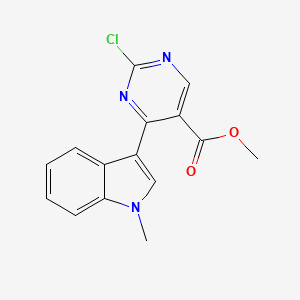
![2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12829143.png)
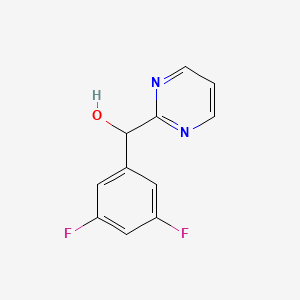
![3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde](/img/structure/B12829161.png)
![[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B12829167.png)


![L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12829188.png)
